![molecular formula C20H12Cl2O2 B13998566 [2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone CAS No. 7477-14-7](/img/structure/B13998566.png)
[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone is a chemical compound that belongs to the class of benzophenone derivatives It is characterized by the presence of two chlorobenzoyl groups attached to a central phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2-(4-chlorophenyl)phenol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Substituted benzophenone derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential use in treating various diseases. Its derivatives are explored for their pharmacological effects and therapeutic applications .
Industry
In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. It is also employed as a photoinitiator in the manufacturing of UV-curable resins .
Wirkmechanismus
The mechanism of action of [2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways and inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone: A simpler derivative with similar structural features but lacking the chlorobenzoyl groups.
4-Chlorobenzophenone: A related compound with one chlorobenzoyl group.
2,4-Dichlorobenzophenone: A compound with two chlorine atoms on the benzophenone structure.
Uniqueness
[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone is unique due to the presence of two chlorobenzoyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
7477-14-7 |
|---|---|
Molekularformel |
C20H12Cl2O2 |
Molekulargewicht |
355.2 g/mol |
IUPAC-Name |
[2-(4-chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C20H12Cl2O2/c21-15-9-5-13(6-10-15)19(23)17-3-1-2-4-18(17)20(24)14-7-11-16(22)12-8-14/h1-12H |
InChI-Schlüssel |
VXIRFFIPWDAJRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


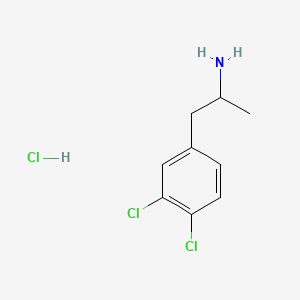


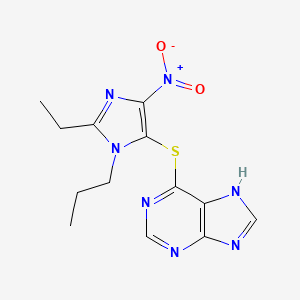
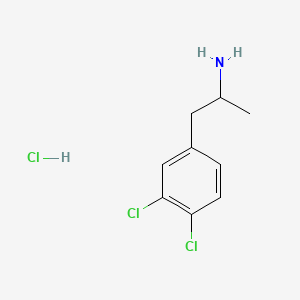
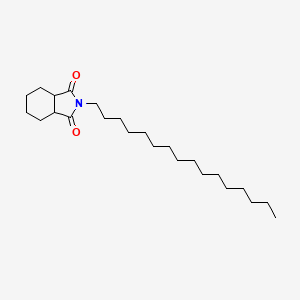

![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998558.png)
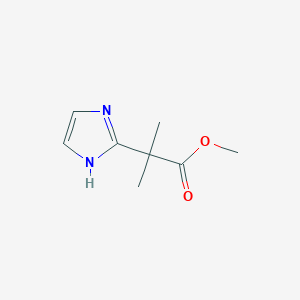
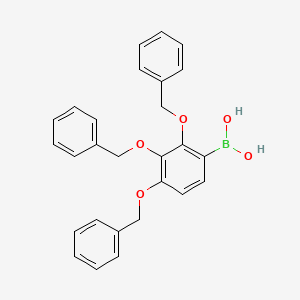
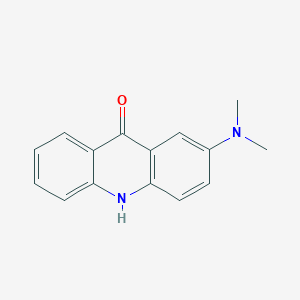
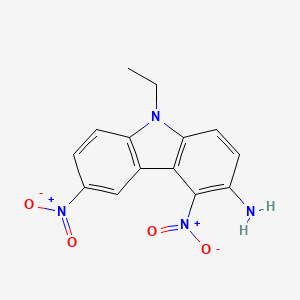
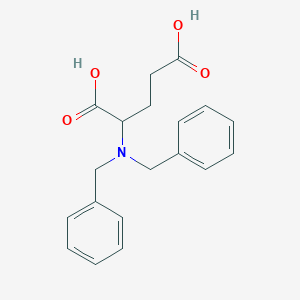
![Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13998602.png)
